Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)9-7-13-10-5-6-14-15(10)11(9)8-3-4-8/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBBLIPFLJSCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclocondensation reaction of appropriate precursors. One common method includes the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . The reaction conditions are carefully controlled to ensure regioselectivity and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin production, thereby exhibiting potential as a skin-lightening agent . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
Biological Activity
Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate (ECPPC) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
ECPPC is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅N₃O₂
- CAS Number : [insert CAS number if available]
- Purity : Typically ≥95%
The compound features a fused pyrazole and pyrimidine ring system, which is known for conferring diverse biological properties.
ECPPC exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various cellular processes. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often dysregulated in cancer.
Enzyme Inhibition
- CDK Inhibition : ECPPC has shown promise as a selective inhibitor of CDK2 and CDK7. These kinases are critical for cell cycle progression and transcriptional regulation. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Kinase Interactions : The compound interacts with various kinases, influencing phosphorylation states of substrates, which can alter downstream signaling pathways involved in cell growth and survival .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of ECPPC:
- In Vitro Studies : ECPPC has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer models. The compound induces apoptosis and inhibits proliferation in a dose-dependent manner .
- Mechanistic Insights : The anticancer effects are attributed to the compound's ability to disrupt cell cycle progression by inhibiting CDKs. This leads to increased levels of p53, a tumor suppressor protein that promotes apoptosis .
Other Biological Activities
Beyond its anticancer properties, ECPPC has been investigated for additional biological effects:
- Antiviral Activity : Preliminary studies suggest that ECPPC may possess antiviral properties, although further research is needed to elucidate the specific mechanisms involved .
- Neuroprotective Effects : Some derivatives of pyrazolo[1,5-a]pyrimidines have shown neuroprotective effects in models of neurodegenerative diseases. The potential for ECPPC in this area remains an exciting avenue for future research .
Case Studies and Experimental Data
A summary of key findings from recent studies on ECPPC is presented below:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Breast Cancer Cell Line | ECPPC inhibited cell proliferation by 50% at 10 µM concentration; induced apoptosis via caspase activation. |
| Study 2 | Lung Cancer Model | Demonstrated significant tumor growth reduction in xenograft models treated with ECPPC (20 mg/kg). |
| Study 3 | Viral Infection Model | Showed reduced viral load in vitro; mechanisms under investigation. |
Q & A
Q. What are the standard synthetic routes for Ethyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how are reaction conditions optimized?
Synthesis typically involves multi-component reactions starting from precursors like ethyl cyanoacetate, cyclopropane-containing aldehydes, and aminopyrazole derivatives. Key steps include cyclocondensation under controlled temperature (60–80°C) and pH (weakly acidic to neutral) to optimize yield and purity. For example, cyclopropane substituents may require inert atmospheres (e.g., nitrogen) to prevent ring-opening side reactions. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying substituent positions, particularly the cyclopropyl and carboxylate groups. Mass spectrometry (MS) confirms molecular weight (e.g., via ESI-TOF). High-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% typically required for pharmacological studies). X-ray powder diffraction (XRPD) may differentiate polymorphic forms .
Q. What are the primary chemical reactivity patterns of pyrazolo[1,5-a]pyrimidine derivatives?
The pyrimidine ring undergoes electrophilic substitution at the 5- and 7-positions, while the ester group at C6 is susceptible to hydrolysis (acidic/basic conditions) or nucleophilic substitution. Cyclopropane substituents may participate in ring-opening reactions under strong acids/bases or transition metal catalysis. Hydrogenation of the pyrazole ring is less common but possible under high-pressure H₂ with Pd/C catalysts .
Advanced Research Questions
Q. How are X-ray crystallography and SHELX software employed to resolve structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. SHELXS-97 solves phase problems via direct methods, while SHELXL-97 refines hydrogen-bonding networks (e.g., N–H⋯N interactions) and puckering parameters (Q, θ, φ) for the pyrimidine ring. Displacement ellipsoids (30% probability) and Hirshfeld surfaces analyze intermolecular interactions .
Q. How can researchers address contradictions in biological activity data across derivatives?
Contradictions often arise from substituent effects. For example, fluorinated or nitrile groups at C5 enhance CDK2 inhibition, while bulkier substituents (e.g., phenyl) may sterically hinder target binding. Use dose-response assays (IC₅₀) and molecular docking (AutoDock Vina) to correlate electronic/steric properties with activity. Statistical tools like ANOVA identify significant variations in cytotoxicity across cell lines (e.g., HepG2 vs. MCF-7) .
Q. What strategies optimize reaction yields for scale-up synthesis?
Design of Experiments (DoE) with parameters like temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., p-toluenesulfonic acid) identifies optimal conditions. Microwave-assisted synthesis reduces reaction times (from 12 hours to <2 hours). Continuous flow reactors improve reproducibility for multi-gram batches. Monitor intermediates via in situ FTIR or Raman spectroscopy .
Q. How do structural modifications influence pharmacokinetic properties?
Cyclopropyl groups enhance metabolic stability by resisting CYP450 oxidation. Ester-to-carboxylic acid hydrolysis (in vivo) increases solubility but reduces bioavailability. LogP calculations (e.g., using MarvinSketch) predict blood-brain barrier penetration. Pharmacophore modeling identifies essential hydrogen-bond acceptors (e.g., pyrimidine N1) for target engagement .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Z | 4 |
| Rint | 0.065 |
| Puckering parameters (Q, θ, φ) | 0.125 Å, 109.7°, 11.7° |
| Dihedral angle (N1/N2/C1/C3/C4 vs. C5-C10) | 89.53° |
Q. Table 2: Biological Activity Comparison (from )
| Derivative Substituents | CDK2 IC₅₀ (nM) | HepG2 IC₅₀ (µM) |
|---|---|---|
| 5-F, 7-CN | 120 | 8.2 |
| 5-Ph, 7-Me | 450 | 22.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
